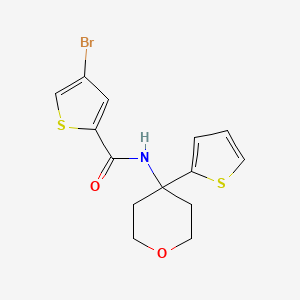

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide

Description

4-Bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a brominated thiophene carboxamide derivative featuring a tetrahydro-2H-pyran (THP) ring substituted with a thiophene moiety at the 4-position. The compound combines a thiophene-2-carboxamide core with a 4-bromo substituent on the thiophene ring and a 4-(thiophen-2-yl)tetrahydro-2H-pyran group on the amide nitrogen. This structural design integrates electron-withdrawing (bromine) and electron-donating (thiophene) groups, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name |

4-bromo-N-(4-thiophen-2-yloxan-4-yl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14BrNO2S2/c15-10-8-11(20-9-10)13(17)16-14(3-5-18-6-4-14)12-2-1-7-19-12/h1-2,7-9H,3-6H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVGQMNKEGPGTKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(C2=CC=CS2)NC(=O)C3=CC(=CS3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14BrNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiophene-based analogs have been found to be biologically active and play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects.

Mode of Action

It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects.

Biochemical Analysis

Biochemical Properties

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are crucial for drug metabolism. The compound’s thiophene ring can undergo oxidation, leading to the formation of reactive intermediates that can bind covalently to proteins, potentially altering their function. Additionally, the bromine atom in the compound can participate in halogen bonding, influencing the binding affinity and specificity towards target biomolecules.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to modulate cell signaling pathways, particularly those involving kinase enzymes. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the compound can inhibit the activity of certain kinases, resulting in altered phosphorylation states of key signaling proteins, thereby impacting cell proliferation and apoptosis. Furthermore, its interaction with cellular receptors can trigger downstream signaling cascades that influence various cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their function. The compound’s thiophene ring is particularly adept at forming π-π interactions with aromatic amino acids in proteins, stabilizing the binding complex. Additionally, the bromine atom can form halogen bonds with electronegative atoms in the enzyme’s active site, further enhancing binding affinity. These interactions can lead to changes in enzyme activity and subsequent alterations in metabolic pathways.

Temporal Effects in Laboratory Settings

The stability and effects of this compound over time have been studied extensively. In vitro studies have shown that the compound is relatively stable under physiological conditions, with minimal degradation over extended periods. Its long-term effects on cellular function can vary. Prolonged exposure to the compound can lead to adaptive cellular responses, such as upregulation of detoxifying enzymes and changes in gene expression profiles. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anti-cancer activities. At higher doses, toxic effects can emerge, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the formation of reactive metabolites that can damage cellular components. Understanding the dosage-dependent effects is essential for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and oxidized metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety.

Biological Activity

4-bromo-N-(4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)thiophene-2-carboxamide is a compound of interest due to its structural features that suggest potential biological activities. This article reviews its biological activity, including antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 414.4 g/mol. The structural components include a bromine atom, thiophene rings, and a tetrahydro-pyran moiety, which contribute to its chemical reactivity and biological interactions.

Antioxidant Properties

Recent studies have highlighted the antioxidant potential of thiophene derivatives, including compounds similar to this compound. For instance, certain thiophene derivatives demonstrated antioxidant activities comparable to ascorbic acid, suggesting their utility in combating oxidative stress-related diseases .

Table 1: Antioxidant Activity Comparison

Anti-inflammatory Effects

Compounds containing thiophene structures have been reported to exhibit significant anti-inflammatory activities. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory process . The mechanism often involves the modulation of signaling pathways associated with inflammation.

Case Study:

A study investigated the anti-inflammatory effects of various thiophene derivatives on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results indicated that certain derivatives significantly reduced the levels of TNF-alpha and IL-6, demonstrating their potential as therapeutic agents in inflammatory diseases .

Molecular Docking Studies

Molecular docking studies have been conducted to evaluate the binding affinities of this compound with various biological targets. These studies suggest that the compound may interact effectively with proteins involved in oxidative stress and inflammation pathways, enhancing its potential as a drug candidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene carboxamides are widely explored in medicinal chemistry. Below is a comparative analysis of structurally related compounds:

Key Observations

Substituent Influence on Activity :

- The 4-bromo-thiophene moiety in the target compound is analogous to the 5-bromo-thiophene in , which showed antibacterial efficacy. Bromine’s position (4 vs. 5) may alter electronic effects and steric interactions with biological targets.

- The tetrahydro-2H-pyran (THP) ring in the target compound contrasts with pyridine (), sulfonamide (), or pyrazolopyridine () substituents in analogues. THP rings enhance conformational rigidity and may improve metabolic stability compared to flexible alkyl chains .

Synthetic Strategies: The target compound’s synthesis likely involves coupling 4-bromothiophene-2-carboxylic acid with a 4-(thiophen-2-yl)tetrahydro-2H-pyran-4-amine intermediate, analogous to TiCl4-mediated amidation in or Pd-catalyzed cross-coupling in .

Biological Relevance :

- While the target compound’s activity is unspecified, thiophene-carboxamide hybrids in and demonstrate potent antiproliferative and kinase-inhibitory activities (IC50: 0.24–10.25 µM). The bromine atom may enhance target binding via halogen bonding, as seen in CDK2 inhibitors .

- The THP-thiophene combination could modulate solubility and bioavailability, critical for in vivo efficacy.

Physicochemical and Pharmacokinetic Considerations

- Hydrogen Bonding: The carboxamide group provides H-bond donor/acceptor sites, crucial for target engagement (e.g., kinase ATP pockets in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.